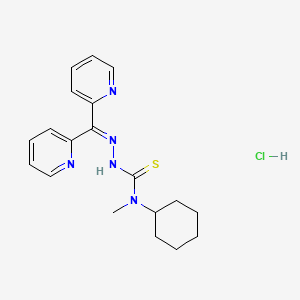
Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecylpyridinium chloride, commonly referred to as Dpc hydrochloride, is a quaternary ammonium compound. It is widely recognized for its surfactant properties, making it useful in various industrial and scientific applications. This compound is known for its ability to disrupt microbial cell membranes, which makes it an effective antimicrobial agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecylpyridinium chloride is typically synthesized through the quaternization of pyridine with dodecyl chloride. The reaction is carried out in an organic solvent, such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
C12H25Cl+C5H5N→C12H25N+C5H5Cl−
Industrial Production Methods
In industrial settings, the production of dodecylpyridinium chloride involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dodecylpyridinium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dodecylpyridinium oxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often used in substitution reactions.
Major Products
Oxidation: Dodecylpyridinium oxide.
Reduction: Reduced forms of the compound, though less common.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dodecylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.
Medicine: Investigated for its antimicrobial properties, particularly against gram-positive bacteria.
Industry: Utilized in formulations of disinfectants and antiseptics due to its surfactant and antimicrobial properties.
Mecanismo De Acción
The primary mechanism of action of dodecylpyridinium chloride involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is primarily due to the amphiphilic nature of the molecule, which allows it to insert into the lipid bilayer and disrupt its integrity.
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetradecyltrimethylammonium chloride: Used in similar applications as a surfactant and antimicrobial agent.
Uniqueness
Dodecylpyridinium chloride is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective in disrupting microbial cell membranes. Its specific chain length (dodecyl group) provides an optimal balance for antimicrobial activity while maintaining solubility in aqueous solutions.
Propiedades
Número CAS |
1382469-40-0 |
|---|---|
Fórmula molecular |
C19H24ClN5S |
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(dipyridin-2-ylmethylideneamino)-1-methylthiourea;hydrochloride |
InChI |
InChI=1S/C19H23N5S.ClH/c1-24(15-9-3-2-4-10-15)19(25)23-22-18(16-11-5-7-13-20-16)17-12-6-8-14-21-17;/h5-8,11-15H,2-4,9-10H2,1H3,(H,23,25);1H |
Clave InChI |
GUBMTJGHYSVNRX-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCCC1)C(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















